molecular formula C8H9Na2O5P B12695184 Ethanol, 2-phenoxy-, phosphate, sodium salt CAS No. 72283-33-1

Ethanol, 2-phenoxy-, phosphate, sodium salt

Cat. No.: B12695184
CAS No.: 72283-33-1
M. Wt: 262.11 g/mol
InChI Key: IRHYAHXGSWLABK-UHFFFAOYSA-L
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Description

Ethanol, 2-phenoxy-, phosphate, sodium salt is an organic phosphate sodium salt intended for research and development purposes . This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. While detailed studies on this specific salt are limited in the public domain, its structure relates to phenoxyethanol, a versatile compound with well-characterized properties. Phenoxyethanol is known for its efficacy as a broad-spectrum antimicrobial agent, demonstrating activity against various Gram-negative and Gram-positive bacteria, as well as yeast such as Candida albicans . The parent molecule, phenoxyethanol, is extensively used as a preservative in cosmetic and pharmaceutical formulations due to its chemical stability and pleasant odor . In industrial and laboratory contexts, compounds in this class serve as effective solvents for cellulose acetate, dyes, inks, and resins . Researchers may also investigate its potential application as an anesthetic agent in fish aquaculture . The sodium salt form may offer altered solubility properties suitable for specific experimental conditions. The exact mechanism of action and specific research applications for this phosphate sodium salt derivative are subjects for further scientific investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72283-33-1

Molecular Formula

C8H9Na2O5P

Molecular Weight

262.11 g/mol

IUPAC Name

disodium;2-phenoxyethyl phosphate

InChI

InChI=1S/C8H11O5P.2Na/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

IRHYAHXGSWLABK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Reactants : Phenol + 2-haloethanol (e.g., 2-chloroethanol)
  • Catalyst/Base : Sodium hydroxide (NaOH) or other alkaline catalysts
  • Conditions : Temperature range 65°C to 110°C, aqueous medium
  • Reaction Time : Typically 1 to 7 hours, often around 6 hours for optimal yield
  • Process : Phenol is converted to sodium phenolate, which then reacts with 2-haloethanol to form phenoxyethanol.

Detailed Methodology

Step Description Conditions/Notes
1 Formation of sodium phenolate by mixing phenol with NaOH solution Aqueous, room temperature to 75°C
2 Dropwise addition of 2-chloroethanol to phenolate solution Maintained at 65-75°C, addition over 1-7 hours
3 Reaction mixture stirred and maintained at temperature for 6-7 hours Ensures complete conversion
4 Cooling of reaction mixture Prepares for extraction
5 Extraction with organic solvent immiscible with water (e.g., methylene chloride) Separates organic phase containing phenoxyethanol
6 Washing organic phase with alkaline aqueous solution (e.g., NaOH) Removes impurities
7 Fractional distillation under reduced pressure (95°C to 120°C) Purifies phenoxyethanol, removes phenol and by-products like 2-(2-phenoxyethoxy)ethanol
8 Collection of purified phenoxyethanol Yield ~82-98% depending on process

Yield and Purity

  • Yield: Up to 98% in lab-scale; industrial yields around 82% after purification.
  • Purity: Cosmetic and pharmaceutical grade phenoxyethanol is at least 98% pure with phenol impurities below 1% and other impurities below 0.1%.

Phosphorylation to Form Ethanol, 2-phenoxy-, Phosphate, Sodium Salt

The phosphorylation step involves introducing the phosphate group onto the phenoxyethanol molecule, followed by neutralization with sodium ions to form the sodium salt.

General Approach

Typical Procedure (Inferred from Related Phosphate Ester Syntheses)

Step Description Conditions/Notes
1 Reaction of phenoxyethanol with phosphoric acid or phosphate ester Controlled temperature (often 50-100°C)
2 Monitoring pH to maintain acidic to neutral range Ensures phosphorylation without degradation
3 Neutralization with sodium hydroxide to form sodium salt pH adjusted to 7-8 for stability
4 Purification by crystallization or filtration Removes unreacted materials and by-products
5 Drying and isolation of sodium salt Final product ready for use

Stabilization Notes

  • The sodium salt form enhances solubility and stability.
  • pH buffering agents such as phosphate salts and chelating agents like EDTA may be used to maintain solution stability.
  • Sodium fluoride and other stabilizers can be added in formulations involving this compound to prevent degradation and maintain biological activity.

Analytical and Purification Techniques

  • Fractional Distillation : Used to purify phenoxyethanol intermediate and remove volatile impurities.
  • Extraction : Organic solvent extraction to separate product from aqueous phase and impurities.
  • Washing : Alkaline aqueous washes to remove acidic or phenolic impurities.
  • Filtration : For final product clarification and removal of particulates.
  • pH and Osmolality Control : Critical in formulations involving the sodium salt to ensure stability and efficacy.

Summary Table of Preparation Parameters

Parameter Phenoxyethanol Synthesis Phosphorylation to Sodium Salt
Reactants Phenol + 2-chloroethanol Phenoxyethanol + Phosphoric acid/phosphate
Catalyst/Base NaOH (30%) NaOH for neutralization
Temperature 65-110°C 50-100°C
Reaction Time 1-7 hours (typically 6) Variable, depends on phosphorylation kinetics
Solvent Aqueous, organic solvents for extraction Aqueous or mixed solvents
Purification Fractional distillation, extraction, washing Crystallization, filtration
Yield Up to 98% (lab), ~82% (industrial) Dependent on reaction control
Purity ≥98% phenoxyethanol High purity sodium salt
Stabilizers Not typically used in synthesis EDTA, phosphate buffers, sodium fluoride in formulations

Research Findings and Industrial Relevance

  • The described methods avoid the use of heavy metal catalysts, favoring environmentally friendly ("green chemistry") approaches.
  • The use of heterogeneous catalysts like Na-Mordenite has been explored but is less common due to catalyst recovery challenges.
  • The final product meets stringent pharmaceutical and cosmetic standards for purity and impurity profiles.
  • Sodium salt form is preferred for enhanced stability and solubility in aqueous systems, important for applications in hematological reagents and other biochemical uses.
  • The combination of 2-phenoxyethanol derivatives with phosphate and sodium salts has demonstrated bacteriostatic and fungistatic properties, making the compound valuable in reagent formulations.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-phenoxy-, phosphate, sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phenoxy group to a phenoxy radical.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include phenoxy radicals, reduced alcohols, and substituted phenoxy derivatives.

Scientific Research Applications

Biochemical Applications

A. Enzyme Inhibition Studies

Sodium phenoxyethyl phosphate has been studied for its potential as an enzyme inhibitor. Research indicates that it can affect the activity of certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can be useful in studying neurological disorders and developing treatments for conditions like Alzheimer's disease .

B. Cell Culture and Toxicology

In cell culture studies, sodium phenoxyethyl phosphate serves as a preservative and a stabilizing agent in various formulations. It has been evaluated for its cytotoxic effects using different biological assays. The compound's safety profile is critical in determining its suitability for use in cosmetic and pharmaceutical products. Toxicological assessments have shown that at concentrations below 1%, it does not exhibit significant cytotoxicity, making it a viable candidate for inclusion in formulations .

Environmental Applications

A. Biodegradation Studies

Sodium phenoxyethyl phosphate has been investigated for its role in biodegradation processes involving microorganisms. Certain bacterial strains can utilize this compound as a carbon source, aiding in the breakdown of more complex environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs). This application is particularly relevant in bioremediation efforts aimed at cleaning up contaminated sites .

B. Risk Assessment and Environmental Impact

Studies assessing the environmental impact of sodium phenoxyethyl phosphate highlight its potential risks when released into ecosystems. Research utilizing the Allium test has shown that high concentrations can lead to phytotoxic effects, indicating that careful management is necessary to mitigate environmental risks associated with its use .

Pharmaceutical Applications

A. Vaccine Formulation

Sodium phenoxyethyl phosphate is used as a stabilizer in vaccine formulations. Its role is crucial in maintaining the efficacy and stability of vaccines during storage and transport. Recent studies have demonstrated that it can enhance the shelf-life of vaccines by preventing degradation of active components .

B. Drug Delivery Systems

In pharmaceutical research, sodium phenoxyethyl phosphate has been explored as part of drug delivery systems due to its surfactant properties. It can enhance the solubility of poorly soluble drugs, improving their bioavailability when administered . This application is particularly important for developing new therapeutic agents that require effective delivery mechanisms.

Case Studies

Study Application Findings
Study on enzyme inhibitionNeuropharmacologySodium phenoxyethyl phosphate inhibits acetylcholinesterase activity; potential implications for Alzheimer's treatment .
Biodegradation researchEnvironmental ScienceCertain bacteria utilize sodium phenoxyethyl phosphate, aiding in the degradation of PAHs; significant for bioremediation strategies .
Vaccine formulation analysisPharmaceutical ScienceDemonstrated stabilization effects on vaccine components; recovery rates between 96.5% and 100% .

Mechanism of Action

The mechanism of action of ethanol, 2-phenoxy-, phosphate, sodium salt involves its interaction with cellular membranes and proteins. The phenoxy group disrupts the lipid bilayer, leading to increased membrane permeability. The phosphate group interacts with proteins, altering their function and activity. This dual action makes the compound effective as an antimicrobial and preservative .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent and Counterion Variations

Ethanol, 2-Phenoxy-, Dihydrogen Phosphate, Dipotassium Salt (CAS 65379-23-9)
  • Structure : Similar to the sodium salt but with potassium as the counterion. Molecular formula: C₈H₁₄K₂O₁₀P₂ .
  • Key Differences : Potassium salts generally exhibit lower water solubility compared to sodium salts due to larger ionic radius and weaker hydration . This may limit its use in aqueous formulations but enhance stability in organic matrices.
Ethanol, 2-Butoxy-, Phosphate (3:1)
  • Structure: Features a butoxy group instead of phenoxy. Molecular formula: C₁₂H₂₇O₇P .
  • Key Differences: The butoxy group increases hydrophobicity compared to phenoxy, favoring applications in non-polar emulsifiers or lubricants.
Ethanol, 2-Methoxy-, Phosphate (3:1) (CAS 6163-73-1)
  • Structure : Methoxy substituent with a triester phosphate. Molecular formula: C₉H₂₁O₇P .
  • Key Differences: The smaller methoxy group enhances water solubility but reduces lipid membrane penetration efficiency compared to phenoxy derivatives. This makes it suitable for hydrophilic coatings or detergents.

Physicochemical Properties

Compound Substituent Counterion Water Solubility LogP (Estimated) Applications
Ethanol, 2-phenoxy-, Na phosphate Phenoxy Sodium High ~1.5 Surfactants, stabilizers
Phenoxy dipotassium phosphate Phenoxy Potassium Moderate ~1.8 Industrial solvents
2-Butoxy phosphate (3:1) Butoxy Low ~3.2 Emulsifiers, lubricants
2-Methoxy phosphate (3:1) Methoxy Very High ~0.5 Detergents, coatings

Notes:

  • Solubility : Sodium salts generally outperform potassium in aqueous systems due to stronger ion-dipole interactions .
  • Lipophilicity: Phenoxy groups enhance membrane permeability compared to aliphatic substituents (butoxy, methoxy), suggesting utility in drug delivery or agrochemicals .

Critical Factors :

  • Reaction time and temperature influence esterification efficiency.
  • Counterion choice (Na⁺ vs. K⁺) affects crystallinity and hygroscopicity .

Biological Activity

Ethanol, 2-phenoxy-, phosphate, sodium salt (commonly known as 2-phenoxyethanol) is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications and its potential effects on human health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Overview of 2-Phenoxyethanol

2-Phenoxyethanol is an aromatic ether and alcohol, often used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. Its chemical structure allows it to interact with various biological systems, leading to both beneficial and potentially harmful effects.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties

2-Phenoxyethanol exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, yeasts, and molds. It has been shown to be effective in formulations aimed at treating skin infections and preventing microbial growth in cosmetic products. The Minimum Inhibitory Concentration (MIC) values for various pathogens indicate its effectiveness:

Pathogen MIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Candida albicans64

The above table summarizes the MIC values for 2-phenoxyethanol against selected pathogens, demonstrating its potential as an effective antimicrobial agent .

Synergistic Effects with Other Agents

Research has also indicated that 2-phenoxyethanol can exhibit synergistic effects when combined with other antimicrobial agents. For instance, studies involving propolis extracts showed enhanced antibacterial activity when used in conjunction with 2-phenoxyethanol, suggesting that its efficacy can be improved through combination therapies .

Toxicological Profile

Metabolism and Excretion

The metabolism of 2-phenoxyethanol occurs primarily through oxidation pathways in the liver and skin. Studies indicate that it is metabolized to phenoxyacetic acid, which is then excreted via urine. The metabolic pathways differ significantly between species, with humans showing lower sensitivity to the compound's toxic effects compared to rodents .

Toxic Effects Observed

While 2-phenoxyethanol is generally regarded as safe at low concentrations, higher doses have been associated with cytotoxic effects. A study utilizing the Allium cepa test demonstrated that exposure to elevated levels of 2-phenoxyethanol led to significant increases in micronucleus formation and chromosomal abnormalities in plant cells . These findings raise concerns about potential genotoxicity at high concentrations.

Case Studies

Case Study: Cosmetic Applications

A notable case study involved the use of 2-phenoxyethanol in cosmetic formulations. In clinical trials assessing its safety and efficacy as a preservative, it was found to effectively inhibit microbial growth without causing significant irritation or sensitization in human subjects. The study concluded that when used within recommended concentrations (typically below 1%), 2-phenoxyethanol is safe for topical application .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethanol, 2-phenoxy-, phosphate, sodium salt, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves phosphorylation of 2-phenoxyethanol using phosphorus oxychloride (POCl₃) or polyphosphoric acid, followed by neutralization with sodium hydroxide. For example, analogous phosphate ester syntheses (e.g., quaternary ammonium salt emulsifiers) employ stepwise reactions under controlled temperatures (70–80°C) and stoichiometric ratios of reagents. Purification involves solvent extraction, column chromatography, or recrystallization. Structural validation requires nuclear magnetic resonance (NMR) for phosphorous-ester linkage confirmation and high-performance liquid chromatography (HPLC) for purity assessment .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ³¹P NMR identify the phosphate ester group and aromatic protons from the phenoxy moiety.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Na]⁺ ion for sodium salt forms).
  • FTIR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) confirm phosphate ester bonds.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns.
    Refer to analogous phosphate ester characterizations in for validation protocols .

Q. What are the standard protocols for evaluating acute toxicity in aquatic models?

  • Methodological Answer :

  • Experimental Design : Expose fish (e.g., Channa punctatus) to graded concentrations (e.g., 0.2–0.3 mL/L) in controlled baths. Monitor opercular movement cessation as an endpoint.
  • Biochemical Assays : Collect plasma post-exposure (15 min–24 hr) for glucose, alkaline phosphatase (ALP), and transaminases (SGOT/SGPT) using automated analyzers (e.g., VETTEST 8008).
  • Histopathology : Fix gill and liver tissues in 10% formaldehyde, section, and stain with hematoxylin-eosin to assess lamellar swelling or capillary ectasia .

Advanced Research Questions

Q. How does this compound interact with cellular membranes or enzymes to induce transient biochemical changes (e.g., ALP/glucose spikes)?

  • Methodological Answer : Transient glucose elevation suggests stress-induced glycogenolysis, while ALP spikes may reflect membrane permeability alterations or hepatocyte leakage. To differentiate mechanisms:

  • Time-Course Studies : Sample plasma at intervals (5 min–48 hr) to track metabolite recovery.
  • In Vitro Assays : Incubate hepatocytes with the compound and measure ALP release via colorimetric substrates (e.g., p-nitrophenyl phosphate).
  • Membrane Fluidity Assays : Use fluorescent probes (e.g., Laurdan) to assess lipid bilayer disruption. Contradictory data (e.g., ALP normalization at 24 hr vs. persistent histopathology) require correlating biochemical and structural endpoints .

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Dose-Response Curves : Compare in vitro IC₅₀ values (e.g., enzyme inhibition) with in vivo effective doses. Adjust for bioavailability using pharmacokinetic models.
  • Tissue-Specific Profiling : Use LC-MS/MS to quantify compound distribution in target organs (e.g., liver vs. gills).
  • Knockout Models : Employ CRISPR/Cas9-modified zebrafish to isolate specific pathways (e.g., stress-response genes like HSP70) .

Q. How can researchers optimize its application as an anesthetic while minimizing histopathological effects?

  • Methodological Answer :

  • Concentration Gradients : Test sub-anesthetic doses (e.g., 0.1 mL/L) combined with synergists (e.g., clove oil) to reduce exposure time.
  • Post-Anesthesia Recovery Protocols : Transfer fish to fresh water with antioxidants (e.g., ascorbic acid) to mitigate oxidative stress.
  • Long-Term Studies : Monitor survival, growth, and reproductive success post-recovery to assess latent toxicity .

Methodological Resources

  • Synthesis & Characterization : Refer to phosphate ester synthesis in for reaction optimization (e.g., molar ratios, solvent systems) .
  • Toxicology Protocols : Follow ’s framework for biochemical/histological endpoints and statistical analysis (ANOVA with Tukey HSD) .
  • Safety Guidelines : Adopt anesthetic dosing protocols from (0.3 mL/L for induction; 0.8 mL/L for euthanasia) and use PPE to prevent dermal/respiratory exposure .

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